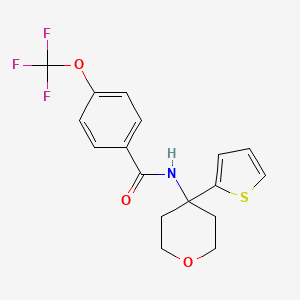![molecular formula C27H25N5O5 B2643967 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-99-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25N5O5 and its molecular weight is 499.527. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α1-Adrenoceptor and 5HT1A-Receptor Interactions
Compounds with structures related to the specified chemical have been designed as bioisosters of previously reported derivatives, showing good to excellent affinities for α1-adrenoceptors with subnanomolar K_i values and nanomolar range affinities for 5HT1A-receptors. These findings suggest potential applications in neurological research and therapeutic development, particularly in modulating receptor activities related to these sites (Romeo et al., 1993).
Antimicrobial Activity
Derivatives structurally similar to the specified compound have shown antibacterial activity, demonstrating potential in addressing microbial resistance and infection control. For instance, compounds synthesized through microwave-assisted techniques have been evaluated for their antibacterial activity, suggesting the relevance of these chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives, including those with structural elements related to the compound , has indicated their potential in anticancer applications. These compounds have been evaluated for their activity against various human cancer cell lines, highlighting the importance of such molecular structures in the design of novel anticancer therapies (Hammam, Sharaf, & El-Hafez, 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid", "1,3-benzodioxole", "thionyl chloride", "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The synthesis begins with the conversion of 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 1,3-benzodioxole in the presence of triethylamine and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "In a separate reaction, 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine is reacted with sodium bicarbonate in ethyl acetate and water to form the corresponding free base.", "The two intermediates are then coupled together in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
923194-99-4 |
Fórmula molecular |
C27H25N5O5 |
Peso molecular |
499.527 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |
Clave InChI |
FOKFEICGUMBLMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




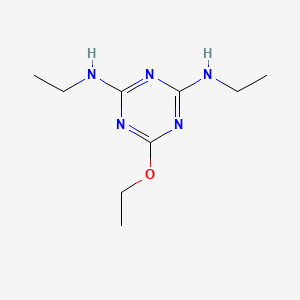
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)
![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)

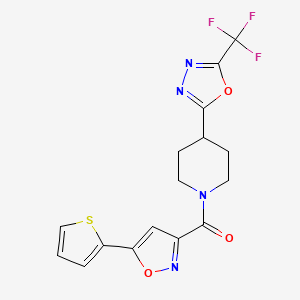
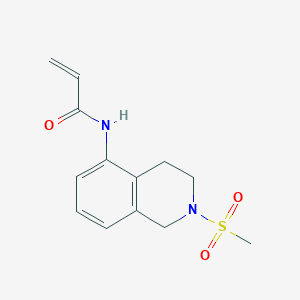
![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)
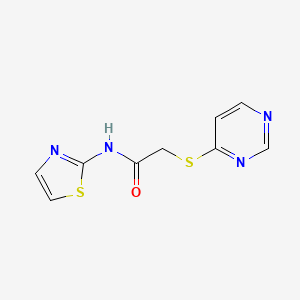
![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)
